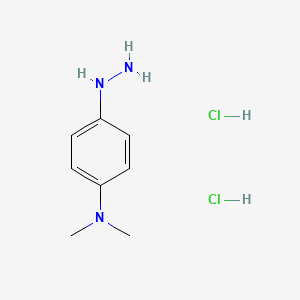
4-Hydrazinyl-N,N-dimethylaniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride is C8H15Cl2N3 . Its InChI code is 1S/C8H13N3.2ClH/c1-11(2)8-5-3-7(10-9)4-6-8;;/h3-6,10H,9H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
The molecular weight of 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride is 224.13 . It’s a solid at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available.Scientific Research Applications
Biochemical Catalyst Applications
4-Hydrazinyl-N,N-dimethylaniline dihydrochloride serves as a catalyst in hydrazone ligations, which are essential for biomolecular labeling. This catalysis is crucial for conducting nucleophilic catalysis under conditions more compatible with biomolecular targets, thus expanding the utility of hydrazone ligations in biological systems. For example, it has been used to catalyze the formation of hydrazones between reactive amino acids and hydrazine-containing fluorophores, both free in solution and incorporated into proteins, with minimal impact on the native structure of the proteins involved (Blanden et al., 2011).
Synthesis of Complex Organic Molecules
This compound is instrumental in the synthesis of various complex organic molecules, such as N-dialkylamino- and N-alkoxy-1,2,4-triazol-3-ylidene ligands. These ligands have been transformed into rhodium(I) carbene complexes, silver carbenes, and cationic rhodium(I) bis-carbenes, showcasing the compound's versatility in facilitating complex chemical transformations (Alcarazo et al., 2005).
Inhibition Studies
In the study of enzyme inhibitors, 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride has been used as a hydrazino analog to investigate its inhibitory effects on specific enzymes, such as DOPA decarboxylase. Such studies are fundamental in understanding enzyme mechanisms and potential therapeutic targets (Porter et al., 1962).
Antimicrobial Agent Synthesis
The compound plays a role in the synthesis of antimicrobial agents. For instance, it has been involved in the preparation of formazans with potential antimicrobial properties, demonstrating its applicability in creating compounds with biological activity (Sah et al., 2014).
Monoamine Oxidase Inhibitors
4-Hydrazinyl-N,N-dimethylaniline dihydrochloride has been used in the synthesis of monoamine oxidase inhibitors, highlighting its importance in the development of pharmaceutical compounds targeting mental health disorders (Khalafy et al., 2011).
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-hydrazinyl-N,N-dimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11(2)8-5-3-7(10-9)4-6-8;;/h3-6,10H,9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUDZLDUJCDPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-N,N-dimethylaniline dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
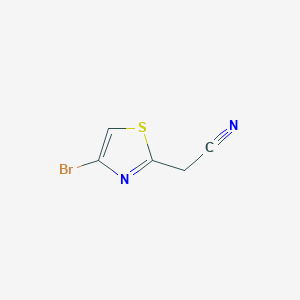
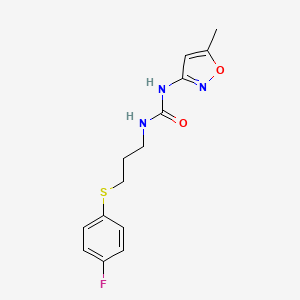
![3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2997990.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2997991.png)
![N-(4-ethoxyphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2997994.png)
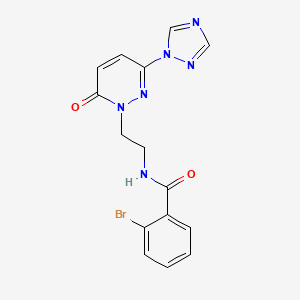

![3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2997999.png)

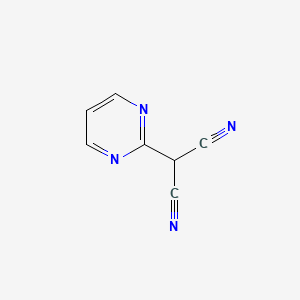
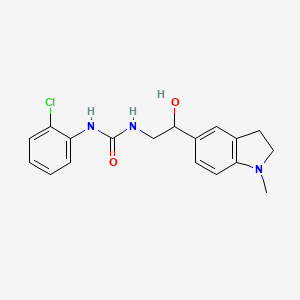
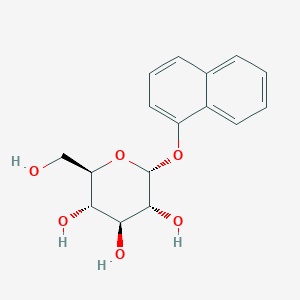
![1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2998008.png)